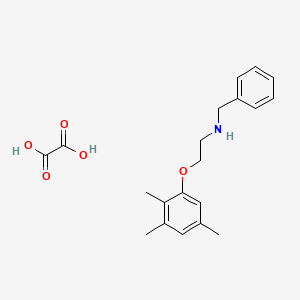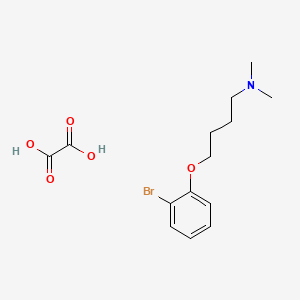
N-benzyl-2-(2,3,5-trimethylphenoxy)ethanamine oxalate
Übersicht
Beschreibung
N-benzyl-2-(2,3,5-trimethylphenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 334. The solubility of this chemical has been described as >53.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines
Research into the pharmacology of psychoactive substituted N-benzylphenethylamines has shown that these compounds act as potent agonists at 5-HT2A receptors. A study by Eshleman et al. (2018) compared the mechanisms of action of several N-benzylphenethylamines with hallucinogens and stimulants, revealing their high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity (Eshleman et al., 2018).
Synthesis and Characterization of Polymers and Macromolecules
The synthesis of polymers with controlled molecular architecture using dendritic fragments highlights the application of benzyl-substituted phenols in materials science. Hawker and Fréchet (1990) described a novel convergent growth approach to dendritic macromolecules, demonstrating the versatility and control achievable in polymer synthesis (Hawker & Fréchet, 1990).
Oxidation of Alkyl Substituted Phenols
Shimizu et al. (1992) explored the catalytic oxidation of 2,4,6-trimethylphenol to trimethyl-p-benzoquinone using copper(II) chloride–amines, showcasing the chemical transformations possible with substituted phenols and their relevance in organic synthesis (Shimizu et al., 1992).
Metabolic Pathways and Cytochrome P450 Enzymes
The study of the metabolism of substituted phenethylamines, such as NBOMe compounds, by cytochrome P450 enzymes provides insights into their biotransformations and the role of these enzymes in drug metabolism. Nielsen et al. (2017) characterized the metabolites and identified the major enzymes involved, contributing to our understanding of the metabolism of synthetic compounds (Nielsen et al., 2017).
Eigenschaften
IUPAC Name |
N-benzyl-2-(2,3,5-trimethylphenoxy)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-14-11-15(2)16(3)18(12-14)20-10-9-19-13-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-8,11-12,19H,9-10,13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYIRZCFTRFKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCNCC2=CC=CC=C2)C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4043081.png)
![N-cyclopropyl-N-(4-ethoxybenzyl)-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4043087.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4043095.png)
![8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B4043101.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043108.png)
![(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B4043126.png)
![4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043131.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4-methylbenzyl)-4-piperidinol](/img/structure/B4043150.png)
![[4-(2-bromo-4,6-dimethylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4043156.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-butanamine](/img/structure/B4043173.png)

![4-[3-(2-Butan-2-ylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043187.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4043202.png)
